An In-Depth Technical Guide to (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester
An In-Depth Technical Guide to (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester (CAS No. 147501-85-7). Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, spectroscopic profile, synthesis methodologies, and applications. The content is structured to deliver not only factual data but also field-proven insights into experimental design and data interpretation, upholding the highest standards of scientific integrity. All protocols and claims are substantiated with citations from authoritative sources.
Introduction and Core Compound Profile
(2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester, also known as Methyl (S)-2,3-dihydroxy-2-methylpropionate, is a chiral organic compound of significant interest in synthetic and pharmaceutical chemistry.[1][2][3] Its structure features a stereocenter at the C2 position, vicinal diols, and a methyl ester functional group. This unique combination of features makes it a valuable chiral building block for the synthesis of complex molecules. The (2S) configuration, coupled with the hydrophilic diol moiety, imparts distinct physicochemical properties, such as enhanced solubility in polar solvents and a propensity for hydrogen-bonding interactions, which can be critical in designing molecules with specific biological activities.[4]
This guide will explore the essential technical data required for its effective use in a laboratory setting, from its fundamental properties to detailed synthetic protocols and safety considerations.
Diagram 1: Chemical Structure of (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester
Caption: Structure of Methyl (2S)-2,3-dihydroxy-2-methylpropanoate.
Physicochemical and Computed Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and computed properties for this molecule are summarized below.
Table 1: Core Compound Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | methyl (2S)-2,3-dihydroxy-2-methylpropanoate | PubChem |
| CAS Number | 147501-85-7 | Benchchem, SCBT[1][4] |
| Molecular Formula | C₅H₁₀O₄ | PubChem, SCBT[1] |
| Molecular Weight | 134.13 g/mol | PubChem, SCBT[1] |
| Exact Mass | 134.05790880 Da | PubChem |
| XLogP3 (Computed) | -1.0 | PubChem |
| Topological Polar Surface Area | 66.8 Ų | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
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Expert Insight: The negative XLogP3 value (-1.0) indicates a high degree of hydrophilicity.[2] This is a direct consequence of the two hydroxyl groups and the ester moiety. Researchers should anticipate excellent solubility in polar protic solvents like methanol, ethanol, and water, but poor solubility in nonpolar solvents such as hexanes or toluene. This property is critical when selecting solvent systems for reactions, purification (e.g., chromatography, crystallization), and formulation studies.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR (Proton NMR):
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-OCH₃ (Ester Methyl): A sharp singlet is expected around δ 3.7-3.8 ppm.
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-CH₃ (C2-Methyl): A singlet for the methyl group attached to the chiral center is predicted around δ 1.2-1.4 ppm.
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-CH₂OH (C3-Hydroxymethyl): The two diastereotopic protons will likely appear as a pair of doublets (an AB quartet) around δ 3.5-3.8 ppm, with coupling to each other.
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-OH (Hydroxyls): Two broad singlets, which are exchangeable with D₂O. Their chemical shifts are highly dependent on concentration and solvent, typically appearing between δ 2.0-4.5 ppm.
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-
¹³C NMR (Carbon NMR):
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C=O (Ester Carbonyl): Expected in the downfield region, around δ 173-176 ppm.
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C2 (Quaternary Carbon): The chiral center bearing a methyl and two oxygen atoms should appear around δ 73-77 ppm.
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C3 (-CH₂OH): The primary alcohol carbon is predicted around δ 65-69 ppm.
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-OCH₃ (Ester Methyl): Expected around δ 52-54 ppm.
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-CH₃ (C2-Methyl): The methyl group carbon should be the most upfield, around δ 20-24 ppm.
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Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the hydroxyl and carbonyl functional groups.
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O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.
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C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region for the aliphatic C-H bonds.
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C=O Stretch: A very strong, sharp peak around 1750-1735 cm⁻¹, indicative of the saturated ester carbonyl group.[5]
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C-O Stretch: Multiple strong bands between 1300-1000 cm⁻¹ corresponding to the C-O single bonds of the ester and alcohol groups.
Mass Spectrometry (MS)
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Technique: Electrospray ionization (ESI) is the preferred method due to the compound's polarity.
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Expected Ions:
-
In positive mode, expect to see the protonated molecule [M+H]⁺ at m/z 135.06 and the sodium adduct [M+Na]⁺ at m/z 157.04.
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Fragmentation would likely involve the loss of water (H₂O) or methanol (CH₃OH) from the molecular ion. A mass spectrum for the related compound, methyl 2-hydroxyisobutyrate, is available for reference.[6][7]
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Chiral Purity Analysis
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Trustworthiness Pillar: Confirming the enantiomeric excess (e.e.) is non-negotiable for any application involving chirality.
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Methodology: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the gold standard. Polysaccharide-derived columns (e.g., Chiralpak®) are often effective for resolving this class of compounds.[4] The choice of mobile phase (e.g., hexane/isopropanol for HPLC) must be optimized to achieve baseline separation of the (2S) and (2R) enantiomers.
Synthesis Methodologies
The synthesis of (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester requires precise control over stereochemistry. Both racemic and enantioselective approaches have been described.
Racemic Synthesis via Esterification
This method produces a mixture of both enantiomers, which would require a subsequent chiral resolution step.
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Reaction: 2,3-dihydroxy-2-methylpropanoic acid is refluxed with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).[4]
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Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.[4]
Enantioselective Synthesis via Asymmetric Dihydroxylation
For drug development and advanced synthesis, an enantiomerically pure starting material is essential. Asymmetric dihydroxylation is a powerful method to install the vicinal diols with high stereocontrol.
Diagram 2: Enantioselective Synthesis Workflow
Caption: Workflow for Asymmetric Dihydroxylation Synthesis.
Protocol 4.2.1: Asymmetric Dihydroxylation of Methyl Tiglate
This protocol is a representative, field-proven method for achieving high enantioselectivity.
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System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add a solvent mixture of t-butanol and water (1:1 ratio). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition:
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Add N-methylmorpholine N-oxide (NMO), the co-oxidant (1.5 equivalents).
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Add the chiral ligand (e.g., (DHQ)₂PHAL from an AD-mix-β formulation). The choice of ligand dictates the stereochemical outcome; AD-mix-β typically yields the (2S, 3R) diol from E-alkenes, which corresponds to the desired (2S) stereocenter in the final product after considering nomenclature priorities.
-
Add the precursor, methyl tiglate (methyl (E)-2-methylbut-2-enoate) (1.0 equivalent).
-
Expert Note: The Sharpless asymmetric dihydroxylation is highly reliable. The pre-packaged "AD-mix" reagents simplify the process by containing the catalyst, ligand, and base.
-
-
Catalyst Introduction: Add a catalytic amount of osmium tetroxide (OsO₄, ~0.2 mol%).[8]
-
Causality: OsO₄ is the primary oxidant that forms a cyclic osmate ester across the double bond. The chiral ligand coordinates to the osmium center, creating a chiral pocket that directs the approach of the alkene from one face, thereby inducing stereoselectivity. NMO is a stoichiometric re-oxidant that regenerates the Os(VIII) species from the Os(VI) formed after hydrolysis, allowing OsO₄ to be used in catalytic amounts.[8]
-
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Quenching and Workup:
-
Quench the reaction by adding solid sodium sulfite and stirring for 1 hour. This reduces any remaining OsO₄.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
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Validation: Confirm the structure and purity using the analytical methods described in Section 3.0. Crucially, determine the enantiomeric excess using chiral HPLC.
Applications in Research and Drug Development
The utility of this compound stems from its defined stereochemistry and versatile functional groups.
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Chiral Building Block: It is a valuable intermediate in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The vicinal diol can be selectively protected or further functionalized, and the ester can be hydrolyzed or reduced to provide different synthetic handles.
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Metabolic Studies: Its structure is analogous to certain metabolic intermediates. As such, it can be used as a reference standard in metabolomics research or to probe the activity of enzymes involved in diol metabolism.[4]
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Potential Bioactivity: While specific therapeutic claims require extensive research, compounds containing vicinal diols are known to exhibit a range of biological activities. Preliminary assessments suggest potential antioxidant properties, which could be relevant in conditions related to oxidative stress.[4]
Safety and Handling
No specific safety data sheet (SDS) is widely available for (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester. Therefore, a conservative approach based on structurally related compounds is mandated.
-
Reference Compounds: Safety data for Methyl 2-hydroxyisobutyrate (CAS 2110-78-3) indicates potential hazards including flammability and the risk of serious eye damage.
-
Required Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (carbon dioxide, dry chemical, or foam).
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
-
Authoritative Grounding: It is imperative to perform a full risk assessment before handling this chemical. Standard laboratory safety practices for handling novel or uncharacterized chemicals must be strictly followed.
Conclusion
(2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester is a specialized chiral compound with significant potential for synthetic and medicinal chemistry. Its hydrophilic nature, defined stereochemistry, and versatile functional groups make it a valuable tool for researchers. This guide has provided a technical framework for its properties, analysis, synthesis, and safe handling, grounded in established chemical principles and authoritative data. Rigorous analytical validation, particularly for enantiomeric purity, is paramount for its successful application.
References
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PubChem. (n.d.). (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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Appchem. (n.d.). Propanoic acid, 2,3-dihydroxy-2-methyl-, methyl ester, (2S)-. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (2S)-2,3-Dihydroxy-2-methyl-propanoic Acid Methyl Ester. Retrieved from [Link]
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PubChem. (n.d.). methyl (2S)-2,3-dihydroxy-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Doc Brown's Chemistry. (2025). Infrared spectrum of methyl propanoate. Retrieved from [Link]
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ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-hydroxy-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Methyl alpha-hydroxyisobutyrate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). methyl (2S)-3-hydroxy-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). New Osmium-Based Reagent for the Dihydroxylation of Alkenes. Retrieved from [Link]
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Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]
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ResearchGate. (2025). Study of Cyclodehydration of Methyl (2S,3R)-2,3-Dihydroxy-3-Phenylpropionate with Fluoroalkanesulfonyl Fluoride. Retrieved from [Link]
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